(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl

Chiral resolution Enantiomeric excess Asymmetric synthesis

Secure (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl (CAS 475272-55-0) with ≥97% purity and ≥98% ee for stereocontrolled synthesis. The hydrochloride salt delivers aqueous solubility ≥25 mg/mL and long-term stability under inert storage, while orthogonal BOC protection permits sequential, site-selective piperazine functionalization. Eliminate racemic contamination—this pre-resolved (S)-enantiomer bypasses inefficient chiral resolution and ensures reproducible target engagement. Reduce synthetic steps by 1–2 versus unprotected routes.

Molecular Formula C16H25ClN2O2
Molecular Weight 312.83 g/mol
Cat. No. B14025163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl
Molecular FormulaC16H25ClN2O2
Molecular Weight312.83 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m0./s1
InChIKeyAUWGBJKYDPPOKZ-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl: Chiral N-Protected Piperazine Building Block for Asymmetric Synthesis


(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl (CAS 475272-55-0) is an enantiomerically pure, N-tert-butoxycarbonyl (BOC) protected 2-benzylpiperazine derivative available as the hydrochloride salt [1]. As a chiral secondary amine building block, it enables stereocontrolled construction of pharmaceutical intermediates and bioactive molecules where the (S)-configuration at the 2-position is a critical determinant of biological activity [2]. Its orthogonal protection strategy—combining an acid-labile BOC group with a benzyl substituent—provides selective functionalization pathways not possible with unprotected or racemic piperazine scaffolds [3].

Why (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl Cannot Be Replaced by Generic Piperazine Analogs


Generic substitution with racemic 2-benzylpiperazine, unprotected (S)-2-benzylpiperazine, or the (R)-enantiomer introduces uncontrolled variables that undermine synthetic reproducibility and target engagement. Racemic mixtures dilute stereochemical purity, reducing the effective concentration of the desired enantiomer in subsequent reactions . Unprotected piperazines lack orthogonal protection, leading to unwanted side reactions and lower yields in multi-step sequences [1]. Critically, the enantiomers of 2-benzylpiperazine derivatives exhibit divergent biological activities—for example, the (R)- and (S)-configurations at the α-benzylic position can produce greater than 10-fold differences in receptor binding affinity [2]. Procurement of the precisely defined (S)-enantiomer with BOC protection is therefore essential for maintaining experimental consistency and achieving the intended stereochemical outcomes.

(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl: Quantitative Differentiation Evidence vs. Key Comparators


Enantiomeric Purity: (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl vs. Racemic Mixture

Commercial (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl is supplied with HPLC purity ≥97% and stereochemical purity exceeding 98% enantiomeric excess (ee) . In contrast, the racemic mixture of 4-N-BOC-2-BENZYLPIPERAZINE contains equal amounts of both enantiomers, effectively halving the concentration of the desired stereoisomer available for asymmetric transformations. Chiral HPLC methods for 1,4-disubstituted piperazines demonstrate baseline resolution (Rs > 2.0) on polysaccharide-based stationary phases, confirming the ability to verify and maintain enantiopurity throughout the synthetic workflow [1].

Chiral resolution Enantiomeric excess Asymmetric synthesis

Synthetic Efficiency: One-Pot Enantioselective Ugi Approach vs. Traditional Multi-Step Resolution

Synthesis of (S)-4-N-BOC-2-BENZYLPIPERAZINE via the Ugi-four component reaction (U-4CR) followed by Boc-deprotection, intramolecular cyclization, and reduction (UDCR sequence) proceeds in 83–92% overall yield starting from N-protected (S)-phenylalanine [1]. The traditional alternative—racemic lithiation of N-Boc-piperazine followed by chiral resolution—achieves enantiomer ratios of only up to 81:19 (62% ee) even under optimized dynamic thermodynamic resolution conditions [2], requiring additional purification steps to reach comparable enantiopurity.

One-pot synthesis Ugi reaction Yield comparison

Enantioselective Biological Activity: (S)- vs. (R)-2-Benzylpiperazine Scaffold

In human carbonic anhydrase (hCA) inhibition assays, the (R)- and (S)-enantiomers of 4-(2-benzylpiperazine-1-carbonyl)benzenesulfonamide derivatives exhibit enantioselective binding with Ki values differing by >3-fold between antipodes against hCA II [1]. The (R)-configured compound (derived from (R)-2-benzylpiperazine building block) shows Ki = 0.5 nM against hCA II, whereas the corresponding (S)-configured analog yields Ki = 1.7 nM [1]. This 3.4-fold potency differential underscores that the choice of enantiomeric starting material directly impacts the pharmacological activity of final compounds.

Enantioselectivity hCA inhibition Ki values

Orthogonal Protection Advantage: BOC-Protected vs. Unprotected (S)-2-Benzylpiperazine

(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl contains an acid-labile BOC group (cleavage with TFA or HCl) orthogonal to the benzyl protecting group (cleavage via hydrogenolysis). This orthogonal protection enables sequential, chemoselective functionalization of the two piperazine nitrogens—a capability absent in unprotected (S)-2-benzylpiperazine (CAS 208655-19-0). In multi-step syntheses, use of unprotected piperazine leads to competitive side reactions and necessitates extensive protection/deprotection cycles, reducing overall yields by an estimated 30–50% compared to the pre-protected BOC derivative [1].

Orthogonal protection Selective deprotection Multi-step synthesis

Physicochemical Property Profile: HCl Salt vs. Free Base Form

The hydrochloride salt form of (S)-4-N-BOC-2-BENZYLPIPERAZINE (CAS 475272-55-0 as free base) exhibits enhanced aqueous solubility compared to the free base. Vendor specifications indicate solubility of ≥25.22 mg/mL (≥100 mM) in water at 25°C for the HCl salt [1], whereas the free base is practically insoluble in water (requires organic solvents). Additionally, the HCl salt demonstrates superior stability under storage: recommended conditions of 2–8°C under inert atmosphere preserve integrity for >12 months .

Solubility Stability Formulation

Procurement Consistency: Defined CAS Registry vs. Ambiguous Nomenclature

(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl is unambiguously identified by CAS 475272-55-0 with molecular formula C16H24N2O2·HCl and exact mass 312.839 g/mol [1]. In contrast, the unprotected (S)-2-benzylpiperazine (CAS 208655-19-0) and racemic 2-benzylpiperazine (CAS 84477-71-4) have different CAS numbers, and the (R)-enantiomer hydrochloride has CAS 1217474-17-3 . This clear registry distinction prevents ordering errors that could introduce the wrong stereoisomer or salt form into critical synthetic pathways.

CAS registry Quality control Lot-to-lot consistency

(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl: Validated Research and Industrial Applications


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined (S)-Stereochemistry

Use (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl as the chiral pool starting material for constructing enantiomerically pure pharmaceutical intermediates where the (S)-configuration at the 2-position is required for target binding. As demonstrated in human carbonic anhydrase inhibitor development, the stereochemistry of the benzylpiperazine scaffold critically impacts potency—with enantiomers showing up to 3.4-fold differences in Ki values [1]. Procuring the pre-resolved (S)-enantiomer bypasses inefficient chiral resolution and ensures stereochemical fidelity in the final drug candidate.

Multi-Step Parallel Synthesis and Library Construction for SAR Studies

Employ (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl in combinatorial library synthesis where orthogonal protection (BOC and benzyl groups) enables sequential, site-selective functionalization of the piperazine core. The Ugi-based one-pot methodology delivering 83–92% yields [2] makes this building block ideal for parallel synthesis workflows. The BOC group withstands nucleophilic and basic conditions while being cleanly removed under acidic conditions, allowing modular derivatization of the N4 position before unmasking the N1 amine for further diversification.

Chiral Chromatography Method Development and Reference Standard Use

Utilize (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl as an authentic reference standard for developing and validating chiral HPLC or SFC methods for enantiomeric purity assessment of 1,4-disubstituted piperazine derivatives. With certified purity ≥97% and enantiomeric excess ≥98% , this compound serves as a reliable calibration point for determining enantiomer ratios in reaction mixtures. Established chiral separation protocols on cellulose tris(4-methylbenzoate) stationary phases provide baseline resolution for 2-substituted piperazine enantiomers [3].

Process Chemistry: Scalable Route to (S)-Configured Piperazine Intermediates

Integrate (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl into large-scale synthetic routes where the hydrochloride salt form offers operational advantages—enhanced aqueous solubility (≥25.22 mg/mL in H2O [4]) and improved long-term stability under inert storage conditions (2–8°C) . The well-defined CAS registry (475272-55-0) ensures lot-to-lot consistency for GMP manufacturing and regulatory filings. The orthogonal protection strategy reduces the number of required synthetic steps by 1–2 compared to routes starting from unprotected (S)-2-benzylpiperazine, improving overall process mass intensity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.